

Preliminary Investigations into the Toxicity of Bismuth: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bismuth*

Cat. No.: *B147881*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth, a heavy metal with a long history of medicinal use, is increasingly being incorporated into various industrial and consumer products. Despite its reputation as a relatively non-toxic element, particularly when compared to its neighbors on the periodic table, concerns regarding the potential for **bismuth**-induced toxicity persist. This is especially pertinent in the context of chronic exposure or acute overdose. This technical guide provides a comprehensive overview of the current understanding of **bismuth**'s toxicity profile, with a focus on the underlying molecular mechanisms, in vitro and in vivo experimental findings, and relevant regulatory guidelines. Detailed experimental protocols for key toxicity assays are provided to facilitate further research in this area. Quantitative toxicological data are summarized in tabular format for ease of comparison, and key cellular signaling pathways implicated in **bismuth** toxicity are visualized using diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of **bismuth** compounds and their potential health effects.

Introduction

Bismuth and its compounds have been utilized for centuries in medicinal preparations, primarily for the treatment of gastrointestinal ailments.[1][2] More recently, **bismuth** has found applications in cosmetics, pigments, and as a lead substitute in various alloys, leading to increased human and environmental exposure.[2] While generally considered to have low

toxicity due to the poor solubility of many of its compounds in biological fluids, instances of **bismuth**-induced toxicity, including neurotoxicity and nephrotoxicity, have been reported, particularly with high doses or prolonged use.[1][2] A thorough understanding of the toxicological properties of **bismuth** is therefore crucial for its safe application in both therapeutic and industrial contexts. This guide aims to provide a detailed examination of the current knowledge regarding **bismuth**'s toxicity, focusing on the molecular and cellular mechanisms of action.

In Vitro Toxicity

A variety of in vitro studies have been conducted to elucidate the cytotoxic and genotoxic effects of different **bismuth** compounds on various cell lines. These studies have been instrumental in identifying the cellular pathways affected by **bismuth** and in determining the concentrations at which toxic effects are observed.

Cytotoxicity Data

The cytotoxic effects of **bismuth** compounds have been evaluated in a range of cell lines, with IC50 (half-maximal inhibitory concentration) values varying depending on the specific compound, cell type, and exposure duration. A summary of representative IC50 values is presented in Table 1.

Bismuth Compound	Cell Line	Exposure Time	IC50 Value	Reference
Bismuth(III) dithiocarbamate	MCF-7 (Breast Cancer)	Not Specified	1.26 ± 0.02 µM	[3][4]
Bismuth diethyldithiocarbamate	MCF-7 (Breast Cancer)	Not Specified	1.26 ± 0.02 µM	[3][4]
Biologically synthesized Bi NPs	HT-29 (Colon Adenocarcinoma)	24 hours	28.7 ± 1.4 µg/mL	[2][5]
Bismuth Oxide Nanoparticles	HUVE (Endothelial)	24 hours	6.7 µg/mL	[6][7][8]
Bismuth Oxide Nanoparticles	A549, HepG2, MCF-7 (Epithelial)	24 hours	> 40 µg/mL	[6][7][8]

Table 1: In Vitro Cytotoxicity of **Bismuth** Compounds

Genotoxicity

Some **bismuth** compounds have been shown to exhibit genotoxic effects. For instance, **bismuth** oxide nanoparticles have been found to induce DNA damage in the root cells of *Allium cepa* at concentrations of 25 ppm and higher, as demonstrated by the Comet assay.[6] Another study reported that while metallic **bismuth** was negative in the bacterial reverse mutation test, it showed positive results in the chromosomal aberration test in cultured mammalian cells, suggesting a potential for clastogenicity.

In Vivo Toxicity

Animal studies have provided valuable insights into the systemic toxicity of **bismuth**, particularly its effects on the kidneys and nervous system.

Acute and Sub-chronic Toxicity Data

The acute oral toxicity of elemental **bismuth** has been found to be low, with an LD50 (lethal dose, 50%) in rats greater than 2,000 mg/kg.[3][9] A 28-day repeated-dose oral toxicity study in rats established a no-observed-adverse-effect level (NOAEL) of 1,000 mg/kg/day for elemental **bismuth**. [3][9] However, other **bismuth** compounds, such as colloidal **bismuth** subcitrate (CBS), have demonstrated nephrotoxicity at high doses. In one study, a single oral dose of 3.0 mmol Bi/kg of CBS in rats led to kidney damage within 6 hours.[9] Another study found that the lowest oral doses of various **bismuth** compounds that resulted in detectable **bismuth** in mouse motor neurons were 696 mg/kg for **bismuth** subnitrate, 57 mg/kg for **bismuth** subsalicylate, 29 mg/kg for colloidal **bismuth** subcitrate, and 26 mg/kg for ranitidine **bismuth** citrate.[10]

Bismuth Compound	Animal Model	Route of Administration	LD50/NOAEL	Reference
Elemental Bismuth	Rat	Oral	LD50 > 2000 mg/kg	[3][9]
Elemental Bismuth	Rat	Oral	28-day NOAEL: 1000 mg/kg/day	[3][9]
Colloidal Bismuth Subcitrate	Rat	Oral	Single dose of 3.0 mmol Bi/kg induced nephrotoxicity	[9]
Bismuth Subnitrate	Mouse	Oral	Lowest dose for motor neuron uptake: 696 mg/kg	[10]
Bismuth Subsalsicylate	Mouse	Oral	Lowest dose for motor neuron uptake: 57 mg/kg	[10]
Colloidal Bismuth Subcitrate	Mouse	Oral	Lowest dose for motor neuron uptake: 29 mg/kg	[10]
Ranitidine Bismuth Citrate	Mouse	Oral	Lowest dose for motor neuron uptake: 26 mg/kg	[10]

Table 2: In Vivo Toxicity of **Bismuth** Compounds

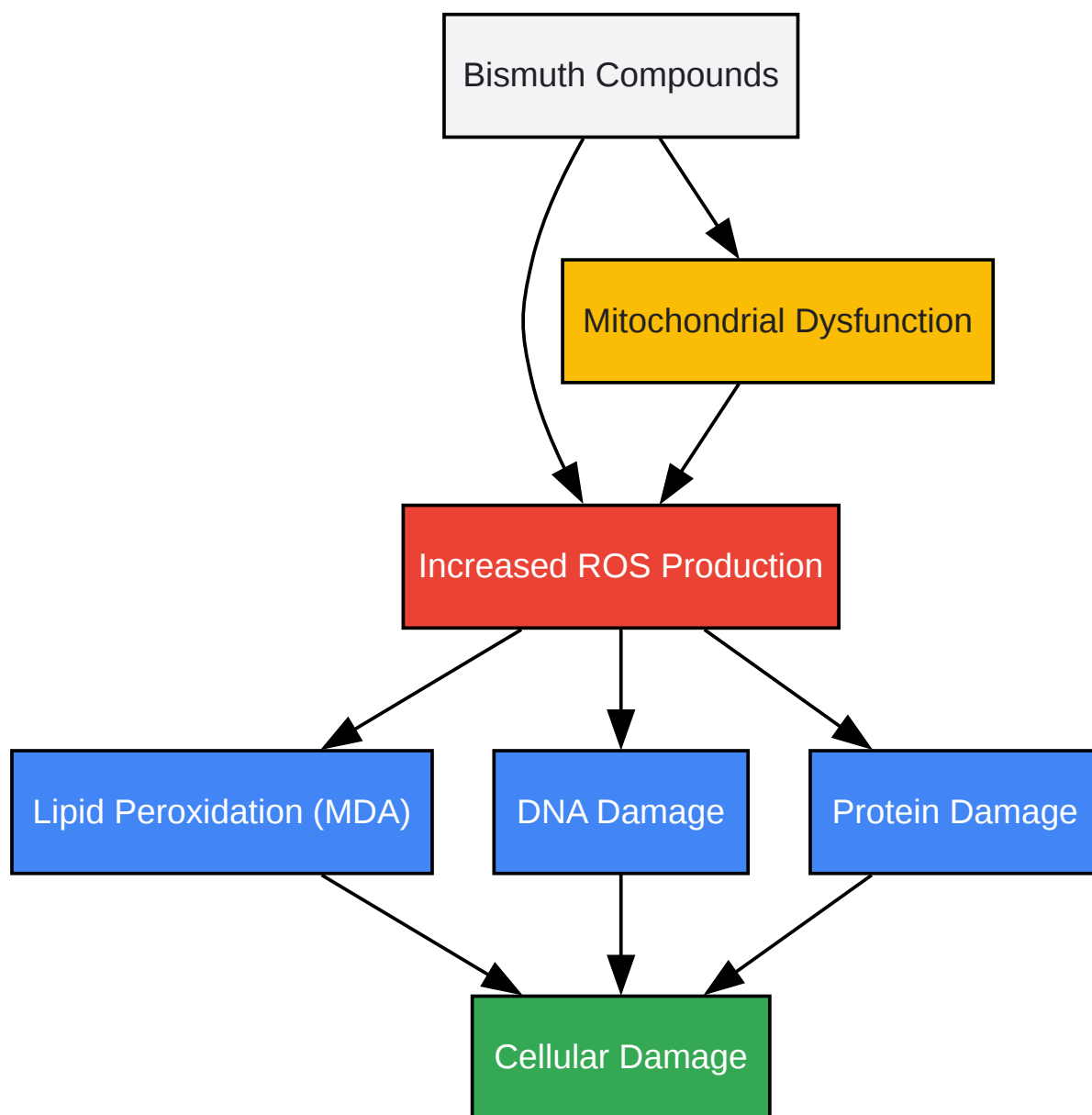
Mechanisms of Toxicity

The toxic effects of **bismuth** are thought to be mediated by several cellular and molecular mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling pathways leading to apoptosis or necrosis.

Oxidative Stress and Mitochondrial Dysfunction

Exposure to certain **bismuth** compounds has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.^[2] This is supported by findings of increased ROS production, lipid peroxidation (measured as malondialdehyde, MDA), and alterations in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells treated with **bismuth** nanoparticles.^{[2][5]} **Bismuth**-induced oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Mitochondria are key targets of metal-induced toxicity.^{[11][12]} While some studies on **bismuth** nephrotoxicity did not find evidence of mitochondrial dysfunction,^[13] others suggest that **bismuth** nanoparticles can disrupt mitochondrial activity.^[2] Mitochondrial dysfunction can lead to a further increase in ROS production and the release of pro-apoptotic factors, initiating the intrinsic apoptosis pathway.^{[14][15]}

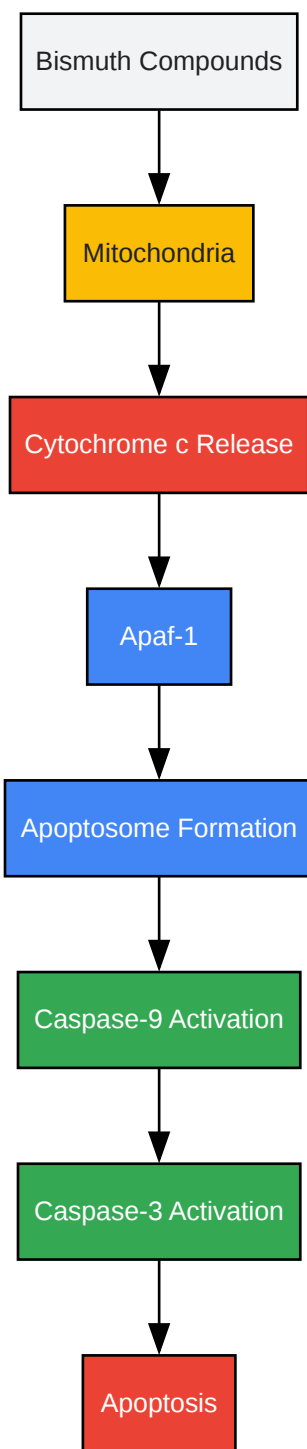


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Caption: **Bismuth**-induced oxidative stress and cellular damage.

Apoptosis and Necrosis

Bismuth compounds can induce cell death through both apoptosis (programmed cell death) and necrosis. The specific pathway often depends on the **bismuth** compound, its concentration, and the cell type. For example, some studies have shown that **bismuth** can induce apoptosis via the intrinsic, mitochondria-dependent pathway, involving the release of cytochrome c and the activation of caspases.[3][4] In contrast, high doses of colloidal **bismuth** subcitrate have been shown to cause necrosis in renal proximal tubular cells, possibly by destabilizing the cell membrane.[13][16]

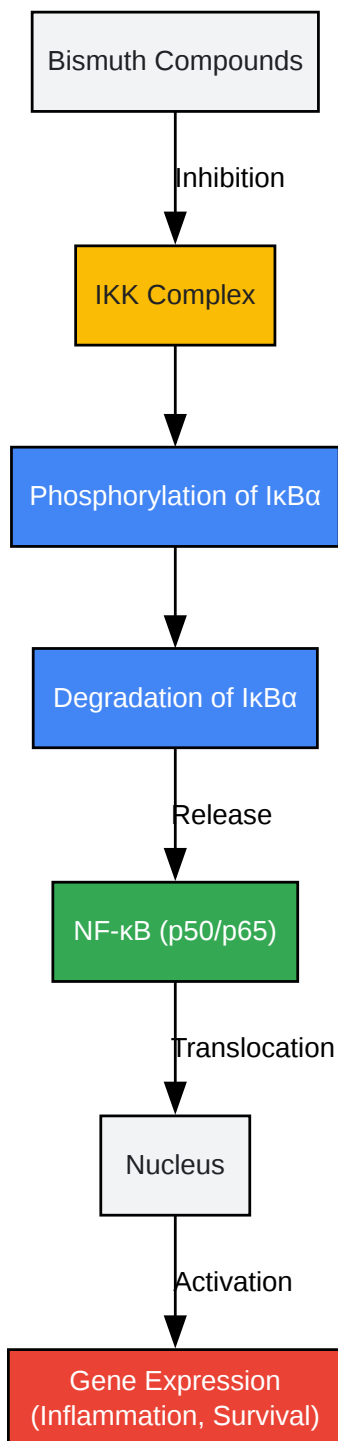


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Caption: Intrinsic apoptosis pathway activated by **bismuth**.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Some studies have indicated that **bismuth** compounds can inhibit the NF- κ B signaling pathway.[1][3][4] The inhibition of this pathway can sensitize cancer cells to apoptosis. The exact mechanism by which **bismuth** modulates NF- κ B signaling is still under investigation but may be related to its effects on upstream signaling components or the proteasomal degradation of I κ B α .



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Caption: **Bismuth**-mediated inhibition of the NF- κ B signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the toxicological assessment of **bismuth** compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

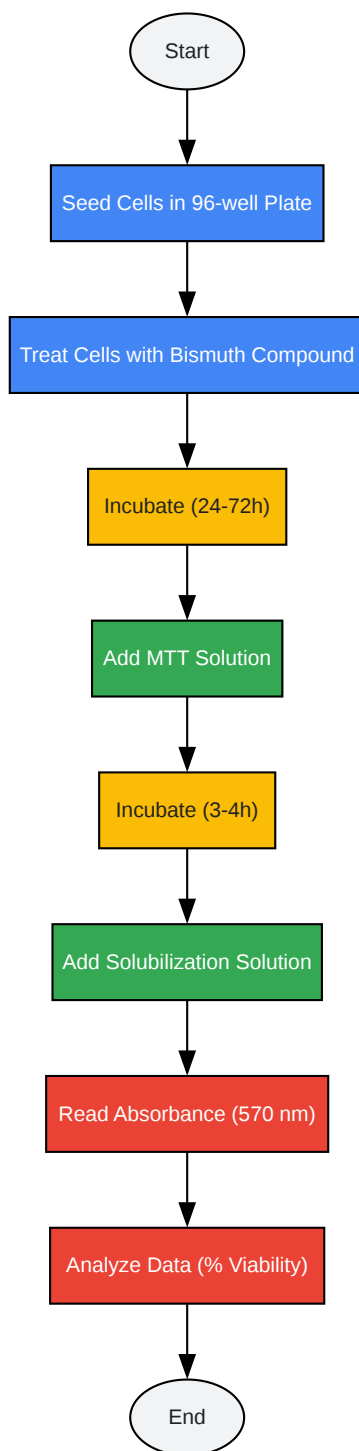
Materials:

- 96-well cell culture plates
- **Bismuth** compound stock solution
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the **bismuth** compound in cell culture medium. Replace the medium in the wells with the medium containing the **bismuth** compound at various concentrations. Include untreated control wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control.



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Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

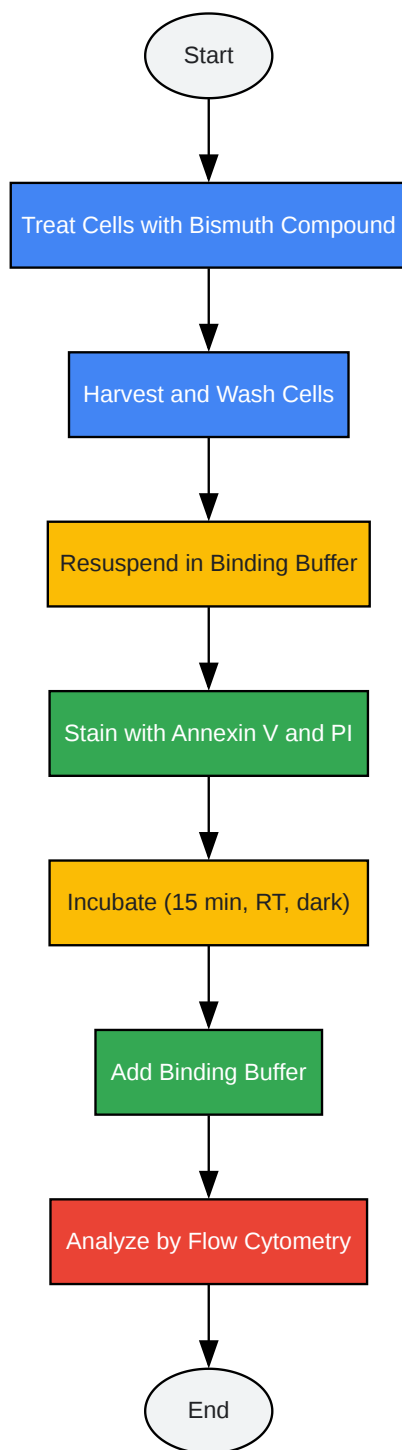
Materials:

- Flow cytometry tubes
- **Bismuth** compound-treated and control cells
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Annexin-binding buffer
- Flow cytometer

Procedure:

- Cell Preparation: Induce apoptosis in cells by treating them with the **bismuth** compound for the desired time. Include untreated control cells.
- Harvest and Wash: Harvest the cells and wash them with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 1-2 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Annexin-binding buffer to each tube.

- Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.



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Caption: Workflow for the Annexin V/PI apoptosis assay.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

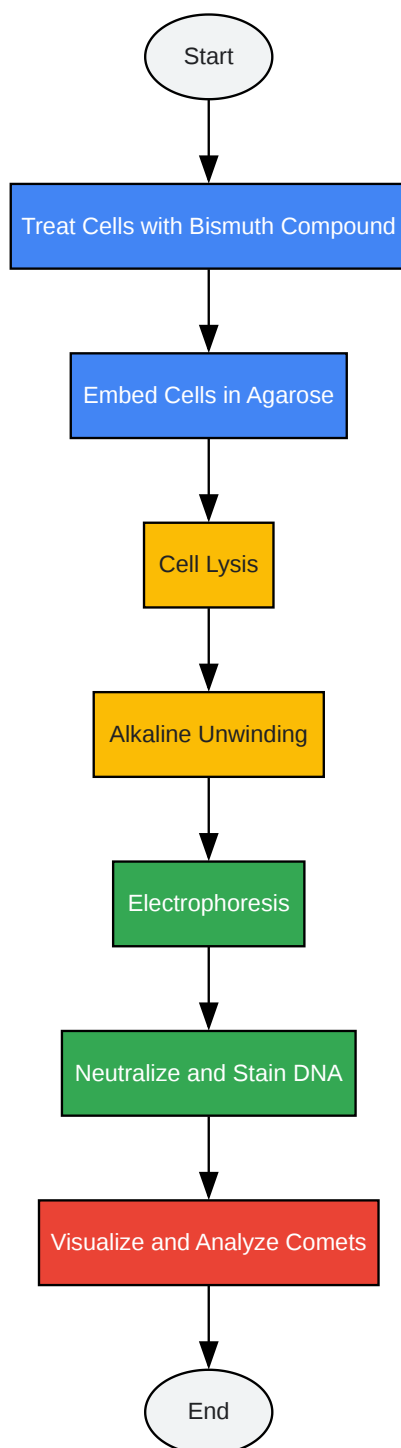
Materials:

- Microscope slides
- Low melting point (LMP) agarose
- Normal melting point (NMP) agarose
- Lysis solution
- Alkaline electrophoresis buffer
- Neutralization buffer
- DNA staining solution (e.g., SYBR Green, ethidium bromide)
- Fluorescence microscope with appropriate filters

Procedure:

- Slide Preparation: Coat microscope slides with NMP agarose and allow to dry.
- Cell Embedding: Mix **bismuth**-treated and control cells with LMP agarose and layer onto the prepared slides.
- Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
- Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

- Neutralization and Staining: Neutralize the slides and stain the DNA.
- Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software.



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Caption: Workflow for the Comet assay.

Oxidative Stress Measurement

Materials:

- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
- Cell culture plates
- Fluorescence microplate reader or flow cytometer

Procedure:

- Cell Treatment: Treat cells with the **bismuth** compound for the desired time.
- DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 μ M) for 30-60 minutes at 37°C.
- Wash: Wash the cells to remove excess probe.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

GSH levels can be measured using various commercial kits, which are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

- Cell or tissue homogenates
- Thiobarbituric acid (TBA) reagent
- Trichloroacetic acid (TCA)
- MDA standard

- Spectrophotometer

Procedure:

- Sample Preparation: Prepare cell lysates or tissue homogenates.
- Acid Precipitation: Add TCA to the samples to precipitate proteins.
- Reaction with TBA: Add TBA reagent to the supernatant and heat at 95-100°C for a specified time (e.g., 60 minutes).
- Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.
- Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
- Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve.

Regulatory Guidelines

The regulation of **bismuth** in consumer and medicinal products is essential to ensure public safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of elemental impurities in drug products.

The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides a framework for the risk-based control of metals, including **bismuth**, in pharmaceuticals.^{[17][18][19][20]} This guideline establishes Permitted Daily Exposure (PDE) values for various elements. While **bismuth** is not one of the 24 elements for which a PDE is specifically established in ICH Q3D, the principles of risk assessment outlined in the guideline are applicable to its control in drug products.^{[17][18][19][20]}

In the United States, the FDA has regulations for the use of certain **bismuth** compounds in cosmetics. For instance, **bismuth** citrate is an approved color additive for hair dyes at a concentration not exceeding 2.0% (w/v).^{[21][22][23]} **Bismuth** oxychloride is also listed as a color additive exempt from certification for use in cosmetics, including those for the eye area, but not for lip products.^{[4][24]}

Conclusion

The available evidence indicates that while many **bismuth** compounds have a relatively low order of toxicity, they are not entirely without risk. High doses or prolonged exposure can lead to significant adverse health effects, particularly nephrotoxicity and neurotoxicity. The underlying mechanisms of **bismuth** toxicity are complex and involve the induction of oxidative stress, mitochondrial dysfunction, and the modulation of key cellular signaling pathways such as those involved in apoptosis and inflammation.

For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological principles is paramount for the safe design and application of **bismuth**-containing products. The experimental protocols and data presented in this guide provide a foundation for further investigation into the toxic potential of novel **bismuth** compounds and for the development of strategies to mitigate their adverse effects. Continued research is necessary to fully elucidate the molecular mechanisms of **bismuth** toxicity and to establish comprehensive safety profiles for the wide array of **bismuth** compounds in use and under development.

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